molecular formula C8H11F3N4 B1457827 [8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine CAS No. 1423034-73-4

[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine

Cat. No. B1457827
M. Wt: 220.2 g/mol
InChI Key: CHNSMJPAYBYFIK-UHFFFAOYSA-N
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Description

“[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine” is a chemical compound with the CAS Number: 2137766-69-7 . It is also known as N-methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride . The compound is stored at room temperature and comes in the form of a powder .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 307.15 . It is a powder and is stored at room temperature .

Scientific Research Applications

Facile Synthesis Techniques

Researchers have developed facile one-pot synthesis techniques for novel derivatives containing the trifluoromethyl moiety. These techniques often utilize microwave irradiation, offering a quick and efficient method to produce these compounds with potential antifungal activity (Ming-yan Yang et al., 2015). Another study highlights the synthesis of trifluoromethylated 1,2,4-triazolo[4,3-a]pyridines through oxidative cyclization, showcasing their pharmaceutical applications (Said El-Kurdi et al., 2021).

Novel Heterocyclic Systems

The exploration of new heterocyclic systems incorporating the [1,2,4]triazolo[4,3-a]pyridin-3-yl moiety has been a significant area of interest. Studies involve the synthesis and density functional theory (DFT) analysis of novel ring systems, providing insights into their structural and electronic properties (S. Mozafari et al., 2016).

Biological and Pharmacological Potential

Research into the biological and pharmacological potential of these compounds has identified promising avenues. For instance, compounds within this class have been investigated for their P2X7 receptor occupancy and potential application in treating mood disorders, indicating robust activity at low doses in preclinical models (C. Chrovian et al., 2018). Additionally, the synthesis of fluorinated derivatives has been explored for antiproliferative activities against various cancer cell lines, suggesting a mechanism of action beyond inhibitory effects on dihydrofolate reductase (DHFR) (A. Dolzhenko et al., 2008).

Structural Analysis and Characterization

The structural characterization and analysis of these compounds, including X-ray diffraction studies, provide valuable information regarding their crystalline forms and molecular geometry. Such studies are crucial for understanding the properties and potential applications of these compounds in various scientific domains (Said El-Kurdi et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4/c9-8(10,11)5-2-1-3-15-6(4-12)13-14-7(5)15/h5H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNSMJPAYBYFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NN=C(N2C1)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine

CAS RN

1423034-73-4
Record name [8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Reactant of Route 2
[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Reactant of Route 3
[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Reactant of Route 4
[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Reactant of Route 5
[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Reactant of Route 6
[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine

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